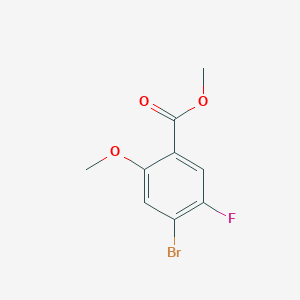

Methyl 4-bromo-5-fluoro-2-methoxybenzoate

Overview

Description

“Methyl 4-bromo-5-fluoro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrFO3 . It has a molecular weight of 263.06 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrFO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 263.06 . The compound should be stored in a refrigerator .Scientific Research Applications

Environmental Monitoring and Human Exposure

Research studies have examined the occurrence and human exposure to parabens, compounds structurally related to Methyl 4-bromo-5-fluoro-2-methoxybenzoate, in indoor dust across various countries, including the United States and several East Asian countries. These studies reveal the widespread presence of parabens in indoor environments and estimate daily intake via dust ingestion, highlighting concerns about chronic exposure to these chemicals in both children and adults (Wang et al., 2012). Such research underscores the importance of monitoring environmental contaminants and assessing their potential health impacts.

Toxicology and Human Health

Several studies have focused on the toxicological aspects and human health implications of parabens, which share functional groups with this compound. Investigations into the urinary profiles of parabens in children and adults have provided insights into the body's metabolism and excretion of these compounds, further informing risk assessments related to exposure (Wang et al., 2013). Such studies are crucial for understanding the biological fate of similar compounds and their potential health effects.

Analytical Chemistry Applications

In analytical chemistry, compounds like this compound may be used as reference standards or reagents in the development of analytical methods for detecting related compounds in biological and environmental samples. For instance, the detection and quantification of parabens in foodstuffs and personal care products require sensitive and specific analytical techniques, which could involve the use of structurally related compounds for method development and calibration (Liao et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 4-bromo-5-fluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPUNEHFHYGOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)

![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)